

2,5-dibromohexanedioic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 2,5-dibromohexanedioic acid

Cat. No.: B1266587

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An In-depth Technical Guide to 2,5-dibromohexanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-dibromohexanedioic acid**, a halogenated dicarboxylic acid. This document consolidates its chemical and physical properties, provides a detailed synthesis protocol, outlines methods for its characterization, and discusses safety and handling procedures. The information is intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development.

Core Chemical and Physical Data

2,5-dibromohexanedioic acid, also known as 2,5-dibromoadipic acid, is a derivative of adipic acid where bromine atoms are substituted at the α and α' positions. This substitution significantly influences the molecule's reactivity and potential applications.

Chemical Identifiers and Molecular Properties

Property	Value	Source
CAS Number	3479-85-4	[1] [2]
Molecular Formula	C ₆ H ₈ Br ₂ O ₄	[1] [2]
Molecular Weight	303.93 g/mol	[2]
IUPAC Name	2,5-dibromohexanedioic acid	[2]
Synonyms	2,5-Dibromoadipic acid, α,α' -Dibromoadipic acid	[1]
InChI	InChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)	[2]
InChIKey	KABAKEOYQZKPBA-UHFFFAOYSA-N	[2]
SMILES	<chem>CC(C(=O)O)BrC(C(=O)O)Br</chem>	[2]

Physical Properties

Property	Value	Source
Melting Point	188 °C	[3]
Boiling Point	395.4 °C at 760 mmHg	[3]
Density	2.111 g/cm ³	[3]
Flash Point	192.9 °C	[3]
Refractive Index	1.586	[3]
LogP	1.46280	[3]
PSA	74.60000	[3]

Synthesis of 2,5-dibromohexanedioic Acid

The synthesis of **2,5-dibromohexanedioic acid** can be achieved through the bromination of adipic acid. A common and effective method is the Hell-Volhard-Zelinsky reaction, which involves the formation of an acyl halide followed by α -bromination. The following protocol is based on established chemical principles for such transformations.

Experimental Protocol: Synthesis via Adipoyl Dichloride

This two-step protocol first converts adipic acid to its corresponding dichloride, which is then brominated.

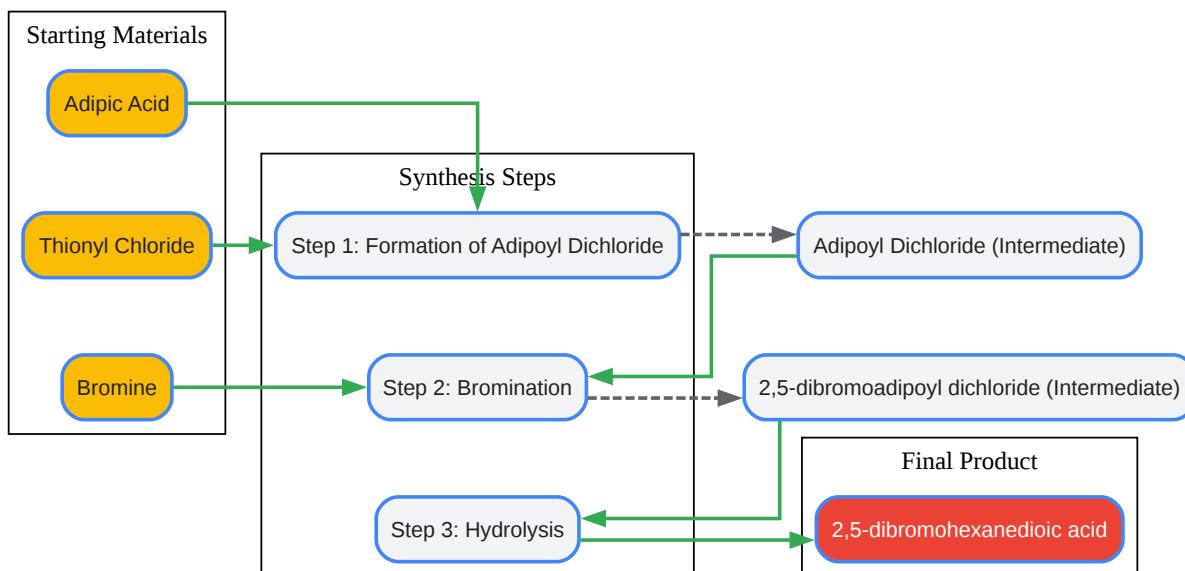
Step 1: Synthesis of Adipoyl Dichloride

- Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
- Reaction: Adipic acid is placed in the flask, and an excess of thionyl chloride (SOCl_2) is added (approximately 2-3 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
- Heating: The mixture is gently heated under reflux until the evolution of sulfur dioxide and hydrogen chloride gases ceases.
- Purification: The excess thionyl chloride is removed by distillation under reduced pressure to yield crude adipoyl dichloride.

Step 2: Bromination of Adipoyl Dichloride

- Reaction Setup: The adipoyl dichloride is placed in a reaction vessel protected from moisture.
- Bromination: Molecular bromine (Br_2) is added dropwise to the adipoyl dichloride. The reaction can be initiated by the addition of a catalytic amount of phosphorus trichloride (PCl_3) or red phosphorus.
- Heating: The reaction mixture is heated to promote the bromination at the α -positions. The reaction progress can be monitored by observing the disappearance of the bromine color.

- Work-up: Upon completion, the reaction mixture is cooled. The crude 2,5-dibromoadipoyl dichloride is then carefully hydrolyzed by the slow addition of water to yield **2,5-dibromohexanedioic acid**.
- Purification: The resulting solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.



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Caption: Synthesis workflow for **2,5-dibromohexanedioic acid**.

Spectroscopic and Chromatographic Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized **2,5-dibromohexanedioic acid**. The following are the expected spectroscopic

signatures and a general protocol for analysis.

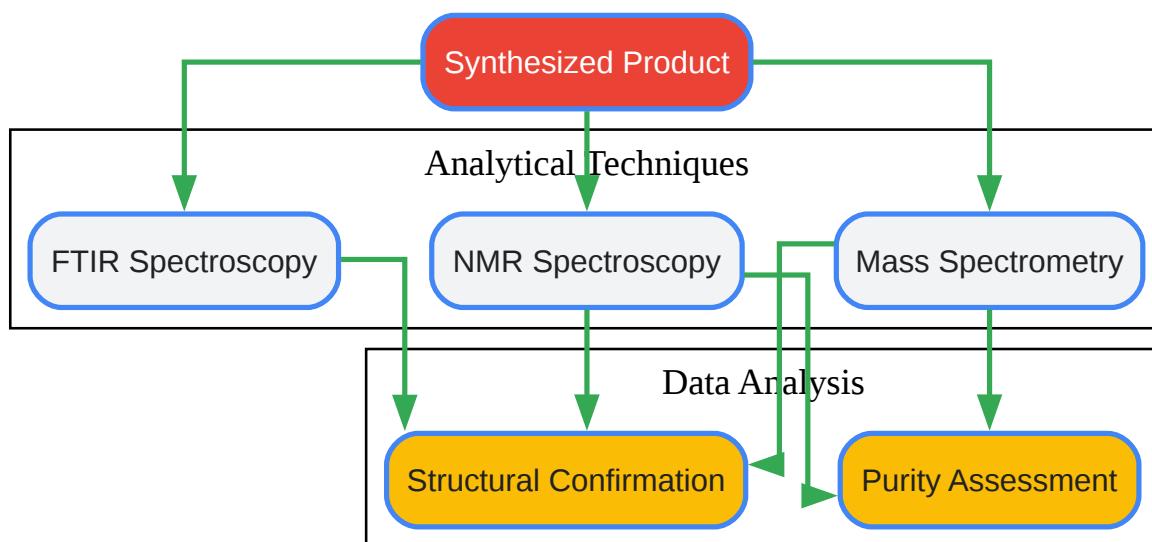
Predicted Spectroscopic Data

Technique	Predicted Observations
¹ H NMR	The methine protons (-CHBr-) are expected to show a significant downfield shift, likely in the 4.0-4.5 ppm range. The methylene protons adjacent to the chiral centers would also be shifted and exhibit more complex splitting patterns. The carboxylic acid protons would appear as a broad singlet at >10 ppm.[4]
¹³ C NMR	The carbon atoms attached to bromine (-CHBr-) would be significantly shifted downfield to the 50-60 ppm range. The carboxylic acid carbons are expected in the 170-180 ppm region.[4]
FTIR (cm ⁻¹)	A strong, broad O-H stretch from the carboxylic acid would be present. A prominent C=O stretch would be observed around 1700 cm ⁻¹ . The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 700 cm ⁻¹ .[4]
Mass Spectrometry (m/z)	The molecular ion peak (M ⁺) would show a characteristic isotopic pattern due to the presence of two bromine atoms (³⁹ Br and ⁸¹ Br), with major peaks at m/z 302, 304, and 306. Key fragmentation would likely involve the loss of Br, H ₂ O, and COOH.[4]

General Experimental Protocols for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment).
 - Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
 - Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} .
 - Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
- Mass Spectrometry (MS):
 - Sample Preparation: Dissolve the sample in a suitable volatile solvent.
 - Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate ions.
 - Mass Analysis: Analyze the ions based on their mass-to-charge ratio (m/z) to determine the molecular weight and fragmentation pattern.



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Caption: Logical workflow for the characterization of **2,5-dibromohexanedioic acid**.

Safety and Handling

2,5-dibromohexanedioic acid is a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements

- H302: Harmful if swallowed.
- H314: Causes severe skin burns and eye damage.
- H335: May cause respiratory irritation.

Precautionary Measures

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
 - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
 - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.

Potential Applications and Future Directions

While specific applications in drug development are not extensively documented in publicly available literature, the bifunctional nature of **2,5-dibromohexanedioic acid** makes it a potentially valuable building block in organic synthesis. The two bromine atoms and two carboxylic acid groups offer multiple reaction sites for creating more complex molecules. It

could serve as a cross-linking agent in polymer chemistry or as a starting material for the synthesis of novel heterocyclic compounds. Further research into its biological activity could reveal potential therapeutic applications.

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